
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one is a chemical compound with a complex structure that includes a tetrazole ring, a cyclopentyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps, starting with the preparation of the tetrazole ring and the cyclopentyl group. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of the Thioether Linkage: This involves the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazoles.
Applications De Recherche Scientifique
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring and thioether linkage can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)acetic acid: Similar structure but with an acetic acid group instead of a butan-2-one group.
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)ethanol: Similar structure but with an ethanol group instead of a butan-2-one group.
Uniqueness
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H20N4OS |
|---|---|
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
1-(1-cyclopentyltetrazol-5-yl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H20N4OS/c1-12(2,3)10(17)8-18-11-13-14-15-16(11)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
Clé InChI |
RCKDNDUKXRUSJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CSC1=NN=NN1C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


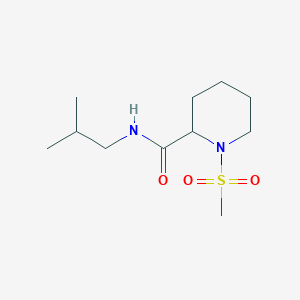
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
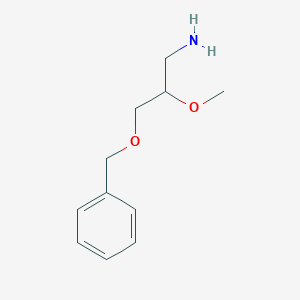
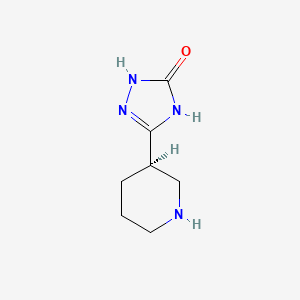


![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

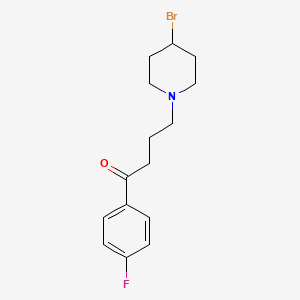
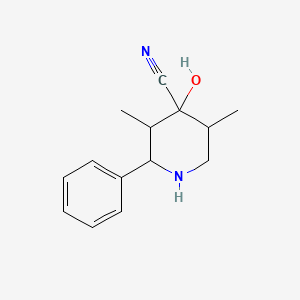

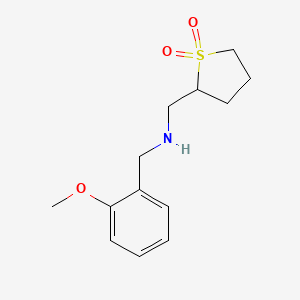
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)

